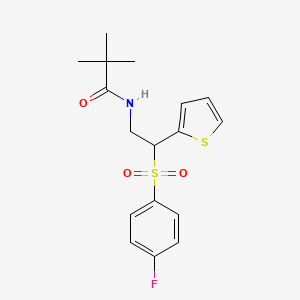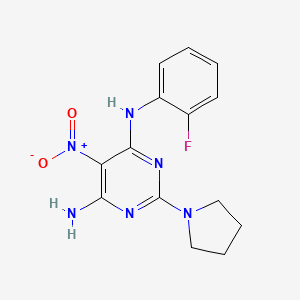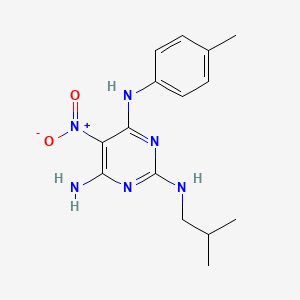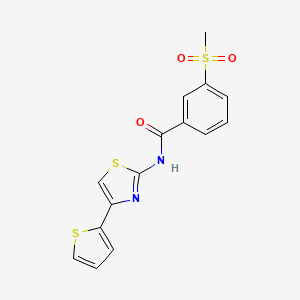
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a combination of fluorobenzene, sulfonyl, thiophene, and propanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Fluorobenzenesulfonyl Intermediate: This step involves the reaction of fluorobenzene with sulfonyl chloride in the presence of a base such as pyridine to form 4-fluorobenzenesulfonyl chloride.
Coupling with Thiophene: The 4-fluorobenzenesulfonyl chloride is then reacted with thiophene-2-yl-ethylamine under basic conditions to form the intermediate N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine.
Amidation: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzene groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent.
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide: Another compound with similar structural features but different functional groups.
Uniqueness
N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorobenzene and thiophene rings, along with the sulfonyl and amide groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H20FNO3S2 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H20FNO3S2/c1-17(2,3)16(20)19-11-15(14-5-4-10-23-14)24(21,22)13-8-6-12(18)7-9-13/h4-10,15H,11H2,1-3H3,(H,19,20) |
Clé InChI |
YAQXJHJIMXJGAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257179.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257184.png)
![3-(3,4-dimethoxyphenyl)-6-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11257190.png)
![7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257193.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257195.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257196.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257210.png)
![6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11257218.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257231.png)

![7-(2-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257251.png)

![N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11257259.png)
